5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde
Overview
Description
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is an organic compound that features a nitrobenzaldehyde core substituted with a difluoropyrrolidinyl group
Preparation Methods
The synthesis of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitrobenzaldehyde and 3,3-difluoropyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Synthetic Route: The 3,3-difluoropyrrolidine is reacted with 2-nitrobenzaldehyde in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the final compound.
Chemical Reactions Analysis
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the difluoropyrrolidinyl group can enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde can be compared to similar compounds such as:
5-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine: This compound features a pyridine ring instead of a benzaldehyde core, which can alter its chemical reactivity and biological activity.
5-(3,3-Difluoropyrrolidin-1-yl)picolinaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-1-2-10(15(17)18)8(5-9)6-16/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIJONUZRIMAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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